molecular formula C15H8ClF3N4OS B286725 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286725
M. Wt: 384.8 g/mol
InChI Key: KAHUQEHGSFYZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazolo-thiadiazoles and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it acts by inhibiting specific enzymes and proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent activity against various diseases, its ease of synthesis, and its low toxicity. However, its limitations include its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Studying its potential in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
2. Developing more potent derivatives of the compound to improve its therapeutic efficacy.
3. Investigating its mechanism of action to gain a better understanding of its therapeutic potential.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with promising therapeutic potential. Its ease of synthesis, low toxicity, and potent activity against various diseases make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chloroaniline with 2-methyl-3-furoic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with sodium azide and trifluoroacetic acid to obtain the final compound.

Scientific Research Applications

6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

Molecular Formula

C15H8ClF3N4OS

Molecular Weight

384.8 g/mol

IUPAC Name

6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8ClF3N4OS/c1-7-10(6-11(24-7)8-2-4-9(16)5-3-8)12-22-23-13(15(17,18)19)20-21-14(23)25-12/h2-6H,1H3

InChI Key

KAHUQEHGSFYZOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C(F)(F)F

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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